molecular formula C19H19NO3 B11409190 N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11409190
M. Wt: 309.4 g/mol
InChI Key: CHAMPBMWHYXVMR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a benzofuran ring, which is known for its diverse biological activities, and an ethoxyphenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxyphenyl Group: This step may involve electrophilic aromatic substitution or other suitable reactions.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the ethoxyphenyl group.

    Reduction: Reduction reactions could target the acetamide group or other functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
  • N-(4-ethoxyphenyl)-2-(5-chloro-1-benzofuran-3-yl)acetamide
  • N-(4-ethoxyphenyl)-2-(5-methyl-1-indole-3-yl)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is unique due to the specific combination of functional groups and the presence of the benzofuran ring, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H19NO3/c1-3-22-16-7-5-15(6-8-16)20-19(21)11-14-12-23-18-9-4-13(2)10-17(14)18/h4-10,12H,3,11H2,1-2H3,(H,20,21)

InChI Key

CHAMPBMWHYXVMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C=C(C=C3)C

Origin of Product

United States

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